molecular formula C10H11FN2O4 B8327659 (2-Fluoro-6-nitrophenylamino)acetic acid ethyl ester

(2-Fluoro-6-nitrophenylamino)acetic acid ethyl ester

Cat. No.: B8327659
M. Wt: 242.20 g/mol
InChI Key: QLWLVPRAUYLXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Fluoro-6-nitrophenylamino)acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H11FN2O4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11FN2O4

Molecular Weight

242.20 g/mol

IUPAC Name

ethyl 2-(2-fluoro-6-nitroanilino)acetate

InChI

InChI=1S/C10H11FN2O4/c1-2-17-9(14)6-12-10-7(11)4-3-5-8(10)13(15)16/h3-5,12H,2,6H2,1H3

InChI Key

QLWLVPRAUYLXQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,2-difluoro-3-nitrobenzene from Example B1 (1.9 g, 12 mmol) in acetonitrile (75 ml) were added glycine ethyl ester hydrochloride (1.7 g, 12 mmol), potassium fluoride (1.2 g, 20 mmol), 18-crown-6 (309 mg, 1.2 mmol) and diisopropylethylamine (4.6 ml, 26 mmol). The mixture was stirred at reflux for 3 h, cooled and evaporated in vacuo. The residue was partitioned between water and EtOAc. The organic layer was washed with brine, filtered and evaporated in vacuo. The residue was purified by flash chromatography on silica (eluant EtOAc:pet. ether 20:80); yield 2.1 g, 73%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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